molecular formula C12H11NO2 B13456960 N-ethenyl-N-formyl-2-phenylprop-2-enamide

N-ethenyl-N-formyl-2-phenylprop-2-enamide

Katalognummer: B13456960
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: VBLDWKSIGWQEDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethenyl-N-formyl-2-phenylprop-2-enamide is an organic compound with a complex structure that includes an ethenyl group, a formyl group, and a phenylprop-2-enamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-ethenyl-N-formyl-2-phenylprop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of phenylprop-2-enamide with ethenyl and formylating agents under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

N-ethenyl-N-formyl-2-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amides or alcohols.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-ethenyl-N-formyl-2-phenylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-ethenyl-N-formyl-2-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its application, such as its role in inhibiting certain enzymes or modulating signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-methyl-N-phenylprop-2-enamide: Similar structure but with a methyl group instead of an ethenyl group.

    N-phenylprop-2-enamide: Lacks the formyl and ethenyl groups, making it less reactive in certain contexts.

Uniqueness

N-ethenyl-N-formyl-2-phenylprop-2-enamide is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in its simpler analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C12H11NO2

Molekulargewicht

201.22 g/mol

IUPAC-Name

N-ethenyl-N-formyl-2-phenylprop-2-enamide

InChI

InChI=1S/C12H11NO2/c1-3-13(9-14)12(15)10(2)11-7-5-4-6-8-11/h3-9H,1-2H2

InChI-Schlüssel

VBLDWKSIGWQEDN-UHFFFAOYSA-N

Kanonische SMILES

C=CN(C=O)C(=O)C(=C)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.